molecular formula C15H13N3O3 B14408652 3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one CAS No. 83277-50-3

3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one

Cat. No.: B14408652
CAS No.: 83277-50-3
M. Wt: 283.28 g/mol
InChI Key: RVAMCLDDULSLMD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one typically involves multi-step organic reactions. One common method is the nitration of carbazole followed by amination and subsequent coupling with a propanone derivative. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbazole moiety can intercalate with DNA, affecting its replication and transcription .

Comparison with Similar Compounds

3-Amino-1-(3-nitro-9H-carbazol-9-YL)propan-1-one can be compared with other carbazole derivatives such as:

Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.

Properties

CAS No.

83277-50-3

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

3-amino-1-(3-nitrocarbazol-9-yl)propan-1-one

InChI

InChI=1S/C15H13N3O3/c16-8-7-15(19)17-13-4-2-1-3-11(13)12-9-10(18(20)21)5-6-14(12)17/h1-6,9H,7-8,16H2

InChI Key

RVAMCLDDULSLMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C(=O)CCN)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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